molecular formula C10H8N2OS2 B3612808 3-Amino-5-benzylidenerhodanine CAS No. 4992-29-4

3-Amino-5-benzylidenerhodanine

Cat. No.: B3612808
CAS No.: 4992-29-4
M. Wt: 236.3 g/mol
InChI Key: RADJDINPADSTBJ-VURMDHGXSA-N
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Description

3-Amino-5-benzylidenerhodanine is a chemical compound with the molecular formula C10H8N2OS2. It is a derivative of rhodanine, a five-membered heterocyclic compound containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-benzylidenerhodanine typically involves the condensation of 3-aminorhodanine with benzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-benzylidenerhodanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, acids, and bases. Reaction conditions vary depending on the desired product but often involve heating and the use of solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from reactions involving this compound include Schiff bases and various substituted derivatives, depending on the specific reactants and conditions used .

Scientific Research Applications

3-Amino-5-benzylidenerhodanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-benzylidenerhodanine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The exact pathways and molecular targets can vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-benzylidenerhodanine is unique due to the presence of both the amino group and the benzylidene moiety, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

4992-29-4

Molecular Formula

C10H8N2OS2

Molecular Weight

236.3 g/mol

IUPAC Name

(5Z)-3-amino-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H8N2OS2/c11-12-9(13)8(15-10(12)14)6-7-4-2-1-3-5-7/h1-6H,11H2/b8-6-

InChI Key

RADJDINPADSTBJ-VURMDHGXSA-N

SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-benzylidenerhodanine

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